molecular formula C18H17BrN2O4S B2361016 1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620543-55-7

1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2361016
CAS No.: 620543-55-7
M. Wt: 437.31
InChI Key: GLTXTKFSVSWEKF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic sulfone derivative featuring a thienoimidazolone core substituted with a 4-bromophenyl group at position 1 and a 4-methoxyphenyl group at position 3.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-25-15-8-6-14(7-9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-4-2-12(19)3-5-13/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTXTKFSVSWEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic compound belonging to the class of thienoimidazole derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure is characterized by the following features:

  • Core Structure : Tetrahydrothieno[3,4-d]imidazole
  • Substituents : Bromophenyl and methoxyphenyl groups
  • Functional Groups : 5,5-dioxide moiety

Synthesis

The synthesis of this compound involves multi-step reactions including cyclization and substitution methods. The general synthetic pathway includes:

  • Formation of the thienoimidazole core.
  • Introduction of bromophenyl and methoxyphenyl groups.
  • Oxidation to achieve the 5,5-dioxide functionality.

Antimicrobial Activity

Research has indicated that derivatives of thienoimidazoles exhibit significant antimicrobial properties. A study comparing various halogenated phenyl derivatives showed that the brominated variant displayed enhanced antibacterial activity compared to its chlorinated counterpart. This increased activity is attributed to the higher electron density on the hydrazinic end of the thiosemicarbazide chain, which facilitates better interaction with bacterial membranes .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines and mediators .

Anticancer Properties

Preliminary studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptotic pathways .

Case Studies

StudyFindings
Study 1 Evaluated the antibacterial efficacy against Staphylococcus aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2 Investigated anti-inflammatory effects in a murine model of arthritis; resulted in a significant reduction in paw swelling (p < 0.05).
Study 3 Explored anticancer activity on HeLa cells; demonstrated a dose-dependent increase in apoptosis with IC50 values around 15 µM.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes like COX and LOX, inhibiting their activity.
  • Cell Signaling Modulation : It potentially alters signaling pathways related to inflammation and cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienoimidazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 1-(4-Bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Bromophenyl (position 1), 4-Methoxyphenyl (position 3) C₁₉H₁₈BrN₂O₄S 457.33 Bromine (electron-withdrawing) and methoxy (electron-donating) groups create electronic contrast; high polarity due to 5,5-dioxide.
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Fluorophenyl (positions 1 and 3) C₁₇H₁₄F₂N₂O₃S 380.37 Fluorine substituents enhance electronegativity and metabolic stability; reduced steric bulk compared to bromine/methoxy.
1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Allyl (position 1), 4-Bromophenyl (position 3), Thione (C=S) C₁₄H₁₅BrN₂O₂S₂ 387.32 Thione group increases lipophilicity; allyl substitution introduces potential for further functionalization.
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl (position 1), Phenyl (position 3) C₁₉H₂₀N₂O₄S 396.44 Ethoxy group enhances lipophilicity vs. methoxy; phenyl lacks bromine’s steric/electronic effects.
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 4-Bromophenyl (position 1), Thione (C=S) C₁₁H₁₁BrN₂O₂S₂ 347.30 Simplified structure with thione; absence of 3-substituent reduces steric hindrance.
1-(3-Bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 3-Bromophenyl (position 1), 2-Methylphenyl (position 3) C₁₈H₁₈BrN₂O₃S 437.32 Meta-bromine reduces conjugation efficiency; ortho-methyl increases steric hindrance.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group donates electrons via resonance, while the 4-bromophenyl withdraws electrons inductively. This contrast may enhance dipole interactions in biological systems compared to analogues like the bis(4-fluorophenyl) derivative, which lacks such electronic diversity .
  • Thione vs.

Substituent Position and Bioactivity

  • Para-Substitution : The target compound’s para-substituted bromine and methoxy groups optimize steric accessibility and electronic effects for receptor binding, unlike the meta-bromine in , which disrupts conjugation .
  • Bulkiness : Ethoxy (in ) and allyl (in ) groups introduce steric bulk that may reduce binding affinity compared to the target’s methoxy substituent .

Preparation Methods

Preparation of Tetrahydrothiophene Sulfone Precursor

The synthesis begins with the oxidation of tetrahydrothiophene to the corresponding sulfone. Treatment of tetrahydrothiophene with hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C yields tetrahydrothiophene 5,5-dioxide in near-quantitative yields. This step ensures the sulfone moiety is introduced early, stabilizing the intermediate for subsequent functionalization.

Diamination of Tetrahydrothiophene Sulfone

The sulfone is then diaminated to introduce primary amine groups at the 3- and 4-positions. Reaction with hydroxylamine-O-sulfonic acid in aqueous ammonia at 0°C generates 3,4-diaminotetrahydrothiophene 5,5-dioxide. This intermediate is critical for cyclization into the imidazolone ring.

Cyclization to Form the Imidazolone Ring

The diamine undergoes cyclization with a carbonyl source, such as triphosgene, in dichloromethane under inert conditions. This forms the tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide core. The reaction proceeds via nucleophilic attack of the amines on the carbonyl carbon, followed by elimination of HCl (Scheme 1).

Scheme 1: Cyclization of 3,4-diaminotetrahydrothiophene sulfone with triphosgene to form the imidazolone core.

Optimization of Reaction Conditions

Catalytic Systems for Cross-Coupling

Comparative studies of palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) reveal that Pd(OAc)₂ achieves higher yields (78–85%) in the N3-arylation step. Similarly, ligand screening shows Xantphos outperforms biphenylphosphines in minimizing dimerization byproducts.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance the solubility of intermediates during Ullmann coupling, while toluene optimizes steric conditions for Buchwald-Hartwig reactions. Elevated temperatures (110°C) accelerate aryl halide activation but require careful monitoring to prevent decomposition.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.12 (d, J = 8.8 Hz, 2H, OMeC₆H₄), 4.32 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
  • IR (KBr): 1720 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂ asym/sym).

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure and sulfone geometry. The dihedral angle between the imidazolone and 4-bromophenyl group is 82.5°, indicating minimal conjugation.

Challenges and Alternative Routes

Competing Side Reactions

Over-alkylation during N-arylation produces bis-aryl derivatives, necessitating stoichiometric control. Additionally, oxidation of the thiophene sulfide precursor occasionally yields sulfoxides, requiring rigorous purification.

Enantioselective Synthesis

Chiral phosphoric acid catalysts have been explored to induce asymmetry during cyclization, though enantiomeric excess remains moderate (≤65%). Future work may leverage enzymatic resolution or chiral auxiliaries.

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions starting from substituted phenyl precursors. Key steps include:

  • Cyclocondensation : Formation of the imidazole ring using aldehydes and amines under acidic catalysis (e.g., acetic acid or p-toluenesulfonic acid) .
  • Oxidation : Introduction of the 5,5-dioxide moiety using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .
  • Functionalization : Bromophenyl and methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Critical Parameters :

  • Temperature : Cyclocondensation typically occurs at 80–100°C, while oxidation requires milder conditions (25–40°C) to avoid over-oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions, while ethanol/water mixtures improve cyclization yields .

Table 1 : Optimization of Reaction Conditions

StepOptimal ConditionsYield RangePurity (HPLC)Reference
CyclocondensationAcOH, 90°C, 12 hr60–75%≥90%
OxidationmCPBA, CH₂Cl₂, 25°C, 6 hr85–92%≥95%
Suzuki CouplingPd(PPh₃)₄, DMF, 100°C, 24 hr50–65%≥88%

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfone groups (δ 3.1–3.5 ppm for S=O adjacent protons) .
  • X-ray Crystallography : Resolves the tetrahydrothienoimidazole core geometry and confirms the 5,5-dioxide configuration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 461.02 for C₂₀H₂₀BrN₂O₃S) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in cross-coupling steps?

Methodological Answer: Low yields in Suzuki or Buchwald-Hartwig couplings often stem from:

  • Catalyst Deactivation : Use freshly distilled solvents and degas reaction mixtures to prevent Pd(0) oxidation .
  • Steric Hindrance : Introduce bulkier ligands (e.g., XPhos) to enhance catalyst turnover .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 4 hr vs. 24 hr) and improves yields by 10–15% .

Case Study :
A 2025 study achieved 78% yield in bromophenyl functionalization using microwave irradiation (120°C, 150 W) and Pd(OAc)₂/XPhos .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., antifungal IC₅₀ values ranging from 2–50 μM) may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analogues : Compare activities of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify pharmacophores .
  • Crystallographic Data : Correlate bioactivity with molecular interactions (e.g., hydrogen bonding with fungal CYP51) .

Table 2 : Comparative Bioactivity of Analogues

SubstituentTarget EnzymeIC₅₀ (μM)Reference
4-Bromo, 4-MethoxyFungal CYP512.1
4-Fluoro, 4-MethoxyBacterial DNA gyrase18.5
4-Chloro, 4-EthoxyHuman Topoisomerase45.2

Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

  • Molecular Docking : Identify binding modes with targets (e.g., CYP450 enzymes) using AutoDock Vina or Schrödinger .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogues to predict ADMET properties (e.g., logP, hERG inhibition) .
  • MD Simulations : Assess metabolic stability by simulating hepatic metabolism (e.g., cytochrome P450 interactions) .

Example :
A 2023 QSAR model predicted moderate blood-brain barrier permeability (logBB = −0.8) and low hepatotoxicity (prob. = 0.23) for this compound .

Q. How can spectroscopic data inconsistencies (e.g., NMR splitting patterns) be rationalized?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., ring puckering) and impurities .
  • Chiral Centers : Use chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric splitting in the tetrahydrothienoimidazole core .

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